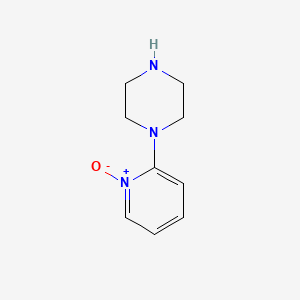
1-(1-Oxido-2-pyridinyl)piperazine
Vue d'ensemble
Description
1-(1-Oxido-2-pyridinyl)piperazine is a chemical compound and a derivative of piperazine . Some derivatives of this substance are known to act as potent and selective α2-adrenergic receptor antagonists . A few pyridinylpiperazine derivatives are drugs, including Azaperone, an antipsychotic .
Synthesis Analysis
Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular formula of 1-(1-Oxido-2-pyridinyl)piperazine is C9H13N3O. The IUPAC Standard InChI is InChI=1S/C9H13N3/c1-2-4-11-9(3-1)12-7-5-10-6-8-12/h1-4,10H,5-8H2 .Applications De Recherche Scientifique
Radiolabeled Antagonist for PET Studies
- PET Imaging Research : 1-(1-Oxido-2-pyridinyl)piperazine, particularly its derivative [18F]p-MPPF, has been extensively studied for its application in positron emission tomography (PET) imaging. It serves as a 5-HT1A antagonist, useful in studying serotonergic neurotransmission in various animal models and humans (Plenevaux et al., 2000).
Research in Psychopharmacology
- Antipsychotic Agents : 3-Substituted 2-pyridinyl-1-piperazine derivatives, structurally related to 1-(1-Oxido-2-pyridinyl)piperazine, have been evaluated for potential antipsychotic activities. The compounds exhibit significant dopamine receptor affinities, suggesting their potential use as antipsychotic agents with fewer side effects (New et al., 1988).
Development of Therapeutic Agents
- Adrenergic Activity : Derivatives of 1-(2-pyridinyl)piperazine have been synthesized and evaluated for adrenergic activity. These compounds have shown potent and selective alpha 2-adrenoceptor antagonistic properties, indicating potential therapeutic applications (Saari et al., 1983).
- Mast Cell Stabilizing Activities : Certain derivatives of 1-(2-pyridinyl)piperazine have been investigated for their antianaphylactic, antibronchospastic, and mast cell stabilizing activities. These findings suggest potential applications in treating allergic reactions and related conditions (Catto et al., 1987).
Proteome Analysis and Peptide Derivatization
- Proteomics Research : Piperazine-based derivatives, including 1-(2-pyridinyl)piperazine, have been used for derivatization of carboxyl groups on peptides. This enhances the signal in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), contributing to more sensitive and detailed proteome analysis (Qiao et al., 2011).
Safety and Hazards
According to the safety data sheet, 1-(2-Pyridyl)piperazine is harmful if swallowed, causes serious eye irritation, causes skin irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, wear protective gloves/clothing/eye protection/face protection, and avoid breathing dust/fume/gas/mist/vapors/spray .
Orientations Futures
Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited . Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This research might be a breakthrough in the search for novel, dual-acting compounds that can improve existing pain therapies .
Propriétés
IUPAC Name |
1-(1-oxidopyridin-1-ium-2-yl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c13-12-6-2-1-3-9(12)11-7-4-10-5-8-11/h1-3,6,10H,4-5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBDZSPMYPEPGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=[N+]2[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480156 | |
| Record name | 1-(1-oxido-2-pyridinyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Oxido-2-pyridinyl)piperazine | |
CAS RN |
337956-36-2 | |
| Record name | 1-(1-oxido-2-pyridinyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




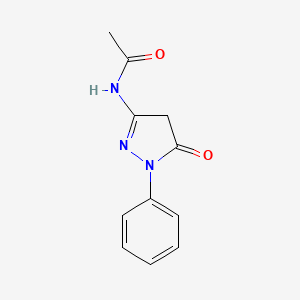

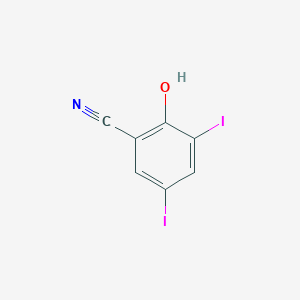



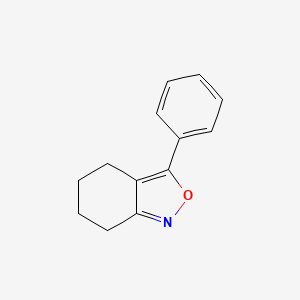
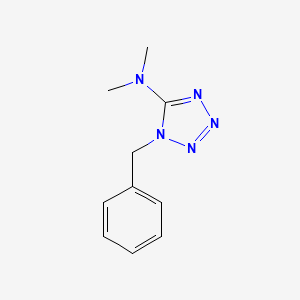

![6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B3060337.png)
![N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3060338.png)
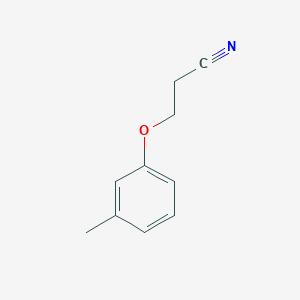
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B3060340.png)